molecular formula C19H17ClN2O2S B2790732 1-(3-chloro-4-methoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one CAS No. 946218-30-0

1-(3-chloro-4-methoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2790732
CAS RN: 946218-30-0
M. Wt: 372.87
InChI Key: RJCLTWMVKIUISE-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone family. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and topoisomerase II. It has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
1-(3-chloro-4-methoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chloro-4-methoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one in lab experiments is its potential as a therapeutic agent. It has been found to exhibit a range of pharmacological properties, which make it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound is its toxicity. It has been found to be toxic to certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-chloro-4-methoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its pharmacological properties. Additionally, it may be worthwhile to investigate its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one involves the reaction of 3-chloro-4-methoxyaniline and 2-methylbenzyl mercaptan with pyruvic acid in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one has been studied for its potential applications in the field of pharmacology. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as an analgesic and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13-5-3-4-6-14(13)12-25-18-19(23)22(10-9-21-18)15-7-8-17(24-2)16(20)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCLTWMVKIUISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methoxyphenyl)-3-((2-methylbenzyl)thio)pyrazin-2(1H)-one

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